
5-Aminopentyl Methanthiosulfonate Hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminopentyl Methanthiosulfonate Hydrobromide typically involves the reaction of 5-aminopentylamine with methanthiosulfonate under controlled conditions. The reaction is carried out in the presence of a hydrobromic acid catalyst to yield the hydrobromide salt of the compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and catalysts but utilizes industrial-grade equipment to ensure efficiency and purity .
化学反应分析
Types of Reactions
5-Aminopentyl Methanthiosulfonate Hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .
科学研究应用
5-Aminopentyl Methanthiosulfonate Hydrobromide has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Utilized in the study of protein structures and functions, particularly in proteomics research.
Medicine: Investigated for potential therapeutic applications due to its biochemical properties.
Industry: Employed in the production of specialized chemicals and materials.
作用机制
The mechanism of action of 5-Aminopentyl Methanthiosulfonate Hydrobromide involves its interaction with specific molecular targets, such as proteins and enzymes. The compound can modify the structure and function of these targets through covalent bonding or other interactions, thereby influencing various biochemical pathways .
相似化合物的比较
Similar Compounds
- 5-Aminopentyl Methanthiosulfonate Hydrochloride
- 5-Aminopentyl Methanthiosulfonate Sulfate
- 5-Aminopentyl Methanthiosulfonate Nitrate
Uniqueness
5-Aminopentyl Methanthiosulfonate Hydrobromide is unique due to its specific hydrobromide salt form, which can influence its solubility, stability, and reactivity compared to other similar compounds .
属性
CAS 编号 |
351422-76-9 |
|---|---|
分子式 |
C6H16BrNO2S2 |
分子量 |
278.2 g/mol |
IUPAC 名称 |
5-methylsulfonylsulfanylpentan-1-amine;hydrobromide |
InChI |
InChI=1S/C6H15NO2S2.BrH/c1-11(8,9)10-6-4-2-3-5-7;/h2-7H2,1H3;1H |
InChI 键 |
CXOOWSIZRDGDQJ-UHFFFAOYSA-N |
SMILES |
CS(=O)(=S)OCCCCCN.Br |
规范 SMILES |
CS(=O)(=O)SCCCCCN.Br |
同义词 |
Methanesulfonothioic Acid, S-(5-Aminopentyl) Ester Hydrobromide; _x000B_5-Aminopentyl MTS HBr; MTSPeA; |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


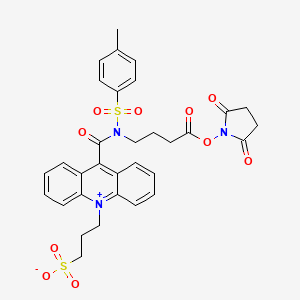
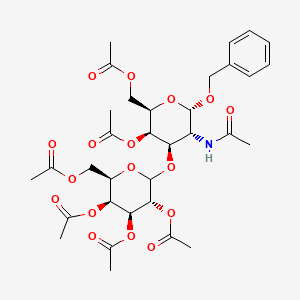
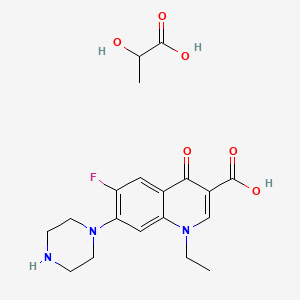
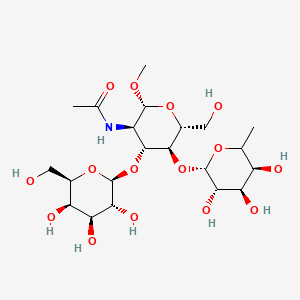

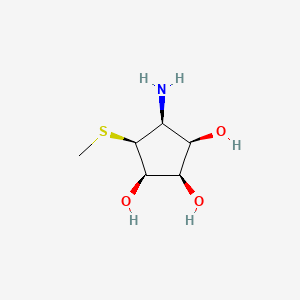
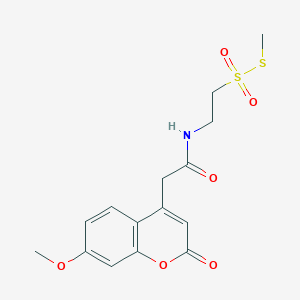
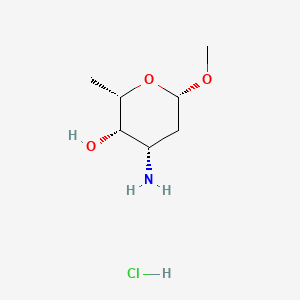
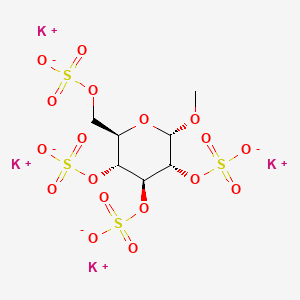
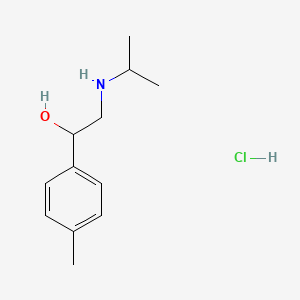
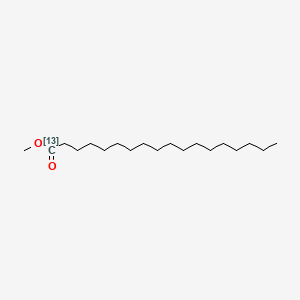
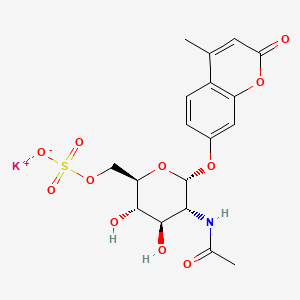
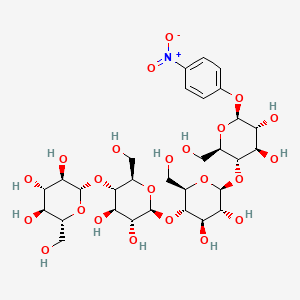
![[(3aS,5R,6R,7S,7aS)-7-acetyloxy-5-[acetyloxy(dideuterio)methyl]-6,7,7a-trideuterio-2-methoxy-2-methyl-3a,5-dihydro-[1,3]dioxolo[4,5-b]pyran-6-yl] acetate](/img/structure/B561638.png)
